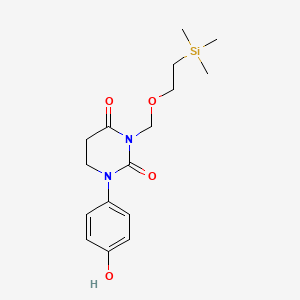
1-(4-Hydroxyphenyl)-3-((2-(trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-3-((2-(trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H24N2O4Si and its molecular weight is 336.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Hydroxyphenyl)-3-((2-(trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione , also referred to as dihydro-1-(4-hydroxyphenyl)-3-[[2-(trimethylsilyl)ethoxy]methyl]-2,4(1H,3H)-pyrimidinedione , has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 2758531-63-2
- Molecular Formula : C16H24N2O4Si
- Molecular Weight : 336.46 g/mol
The compound features a dihydropyrimidine core with a hydroxyl group and a trimethylsilyl ether moiety, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound is likely to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. A study on related dihydropyrimidines demonstrated their capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Antimicrobial Activity
Dihydropyrimidine derivatives have shown promising antimicrobial activity against various pathogens. For instance, a related compound exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways .
Anticancer Activity
Preliminary studies have suggested that dihydropyrimidine derivatives may possess anticancer properties. In vitro assays revealed that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The modulation of cell cycle progression and induction of oxidative stress are also proposed mechanisms .
Case Studies
- Cytotoxicity Studies : A series of dihydropyrimidine derivatives were synthesized and screened for cytotoxicity against several human cancer cell lines using the MTT assay. Results indicated that compounds with specific substitutions exhibited significant cytotoxic effects, correlating with their structural features .
- Antiviral Activity : In a study evaluating the antiviral potential of N-heterocycles, compounds structurally related to dihydropyrimidines showed efficacy against viral replication in cell cultures. The findings suggest that modifications at the pyrimidine core can enhance antiviral activity .
The proposed mechanisms for the biological activities of this compound include:
- Free Radical Scavenging : The hydroxyl group likely plays a crucial role in neutralizing reactive oxygen species (ROS).
- Membrane Disruption : Antimicrobial activity may stem from the compound's ability to integrate into bacterial membranes.
- Apoptosis Induction : Anticancer effects are attributed to the activation of intrinsic apoptotic pathways.
Data Summary Table
Propriétés
Formule moléculaire |
C16H24N2O4Si |
|---|---|
Poids moléculaire |
336.46 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3-(2-trimethylsilylethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H24N2O4Si/c1-23(2,3)11-10-22-12-18-15(20)8-9-17(16(18)21)13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3 |
Clé InChI |
PKYCIPJXDIBJAL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C(=O)CCN(C1=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















